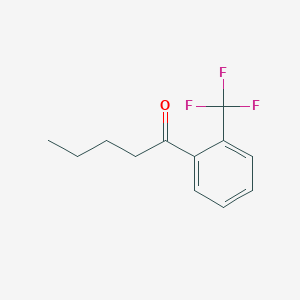
o-Trifluoromethyl-valerophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE is an organic compound with the molecular formula C12H13F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pentanone chain.
Vorbereitungsmethoden
The synthesis of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pentanone under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE can be compared with other similar compounds, such as:
1-[2-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-ONE: Similar structure but with a shorter carbon chain.
1-[4-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
The uniqueness of 1-[2-(TRIFLUOROMETHYL)PHENYL]PENTAN-1-ONE lies in its specific trifluoromethyl substitution pattern and the length of its carbon chain, which influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H13F3O |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-2-3-8-11(16)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
HBEXQIRQRKAXDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







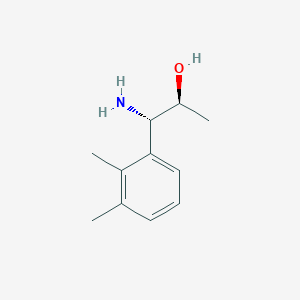
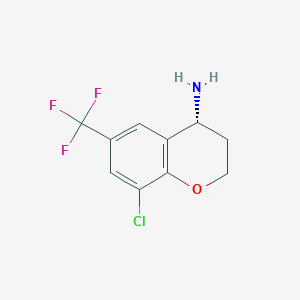


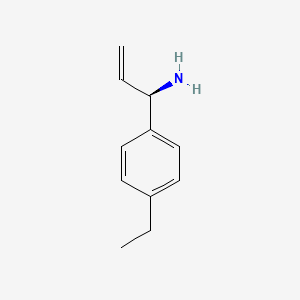
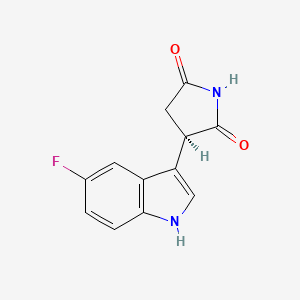
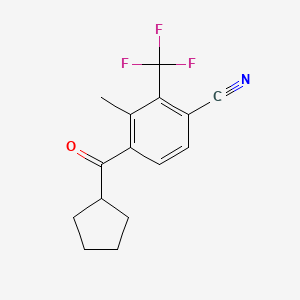
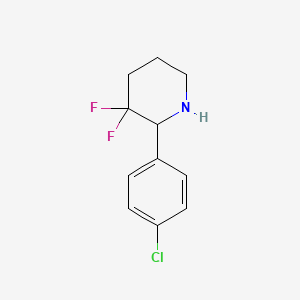
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
